molecular formula C16H18FN3OS B12239942 N-[1-(4-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(4-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B12239942
M. Wt: 319.4 g/mol
InChI Key: KAXGRMSVZTXNOC-UHFFFAOYSA-N
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Description

N-[1-(4-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a complex organic compound that features a benzothiazole ring fused with a piperidine ring and a cyclopropanecarboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

N-[1-(4-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity . The exact molecular pathways involved are still under investigation, but studies suggest that the compound may modulate signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its combination of a benzothiazole ring with a piperidine ring and a cyclopropanecarboxamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H18FN3OS

Molecular Weight

319.4 g/mol

IUPAC Name

N-[1-(4-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C16H18FN3OS/c17-12-4-1-5-13-14(12)19-16(22-13)20-8-2-3-11(9-20)18-15(21)10-6-7-10/h1,4-5,10-11H,2-3,6-9H2,(H,18,21)

InChI Key

KAXGRMSVZTXNOC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(C=CC=C3S2)F)NC(=O)C4CC4

Origin of Product

United States

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